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molecular formula C5H8N4OS B8508355 1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea

1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea

Cat. No. B8508355
M. Wt: 172.21 g/mol
InChI Key: RDGRXZYWRCKFFH-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

The title compound was prepared in accordance with the general method described in Example 12(a) by using 1-(4-methyl-1,2,5-oxadiazol-3-yl)methylamine (0.46 g, 4.1 mmol), benzoyl isothiocyanate (0.60 mL, 4.5 mmol) and ammonia in methanol (7 N, 25 mL) with the exception that the crude product isolated by filtration (0.55 g, 78% yield) was used in the next step without further purification.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH2:7][NH2:8])=[N:4][O:5][N:6]=1.C([N:17]=[C:18]=[S:19])(=O)C1C=CC=CC=1.N>CO>[CH3:1][C:2]1[C:3]([CH2:7][NH:8][C:18]([NH2:17])=[S:19])=[N:4][O:5][N:6]=1

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
CC=1C(=NON1)CN
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated by filtration (0.55 g, 78% yield)
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NON1)CNC(=S)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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